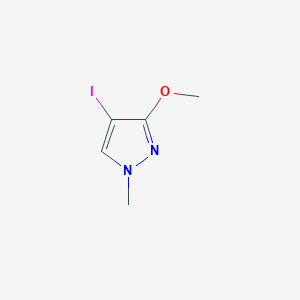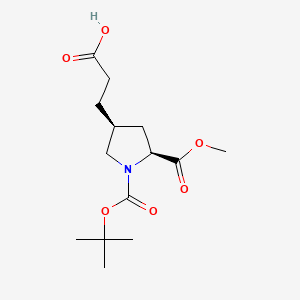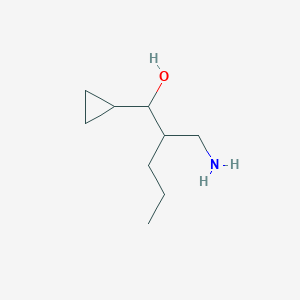
7,7-Difluorodecahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Difluorodecahydroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorodecahydroisoquinoline typically involves the fluorination of decahydroisoquinoline. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity compounds suitable for commercial applications .
化学反应分析
Types of Reactions: 7,7-Difluorodecahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7,7-Difluorodecahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 7,7-Difluorodecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the inhibition or modulation of the target’s activity, leading to the desired biological effects .
相似化合物的比较
- 7-Fluoro-4-chloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
Comparison: Compared to other fluorinated quinolines, 7,7-Difluorodecahydroisoquinoline is unique due to its fully saturated structure, which provides greater chemical stability and resistance to metabolic degradation. This makes it a promising candidate for applications requiring long-lasting and stable compounds .
属性
分子式 |
C9H15F2N |
|---|---|
分子量 |
175.22 g/mol |
IUPAC 名称 |
7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-isoquinoline |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-7-2-4-12-6-8(7)5-9/h7-8,12H,1-6H2 |
InChI 键 |
RWWBARAFFJQUGW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC2C1CCNC2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)

![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)

![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)








